REACTION_SMILES
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[Br:2][CH2:3][CH2:4][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1.[F:11][c:12]1[cH:13][c:14]2[c:15]([n:16]3[c:17]([s:18]2)[n:19][cH:20][c:21]3[CH:22]=[O:23])[cH:24][cH:25]1.[Mg:1]>>[CH2:3]([CH2:4][c:5]1[cH:6][cH:7][cH:8][cH:9][cH:10]1)[CH:22]([c:21]1[n:16]2[c:15]3[c:14]([cH:13][c:12]([F:11])[cH:25][cH:24]3)[s:18][c:17]2[n:19][cH:20]1)[OH:23]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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BrCCc1ccccc1
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Name
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O=Cc1cnc2sc3cc(F)ccc3n12
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cnc2sc3cc(F)ccc3n12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Mg]
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Name
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Type
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product
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Smiles
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OC(CCc1ccccc1)c1cnc2sc3cc(F)ccc3n12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |